

Preclinical Profile of DS-7423: A Dual PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: DS-7423

Cat. No.: B15542385

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This technical guide provides an in-depth overview of the preclinical data for **DS-7423**, a novel, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in key preclinical studies. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.

Executive Summary

DS-7423 is a potent dual inhibitor of the PI3K/mTOR signaling pathway, a critical axis frequently dysregulated in human cancers. Preclinical investigations have demonstrated its ability to inhibit tumor cell proliferation, suppress downstream signaling, and induce apoptosis in various cancer models. **DS-7423** shows potent enzymatic inhibition of PI3K α and mTOR and demonstrates significant anti-tumor activity in both in vitro and in vivo models of ovarian, prostate, and glioma cancers. The data suggests a favorable preclinical profile, supporting its clinical development for the treatment of advanced solid tumors.

Mechanism of Action

DS-7423 exerts its anti-tumor effects by concurrently inhibiting PI3K and mTOR (mTORC1/2), key kinases in a signaling cascade vital for cell growth, proliferation, survival, and metabolism.

[1][2][3] By targeting both components, **DS-7423** offers a more comprehensive blockade of the pathway than agents that inhibit either kinase alone.[3]

The compound inhibits all class I PI3K isoforms, with the greatest potency against p110 α .[1][2] In cellular assays, treatment with **DS-7423** leads to a marked reduction in the phosphorylation of downstream effectors, including AKT (a direct PI3K substrate) and S6 ribosomal protein (a downstream target of mTORC1).[1][2]

Furthermore, in cancer cells with wild-type TP53, **DS-7423** has been shown to increase the phosphorylation of TP53 and induce the expression of TP53-dependent apoptosis-mediating genes, such as p53AIP1 and PUMA.[4][5] This suggests a dual mechanism of cytostatic and cytotoxic activity.

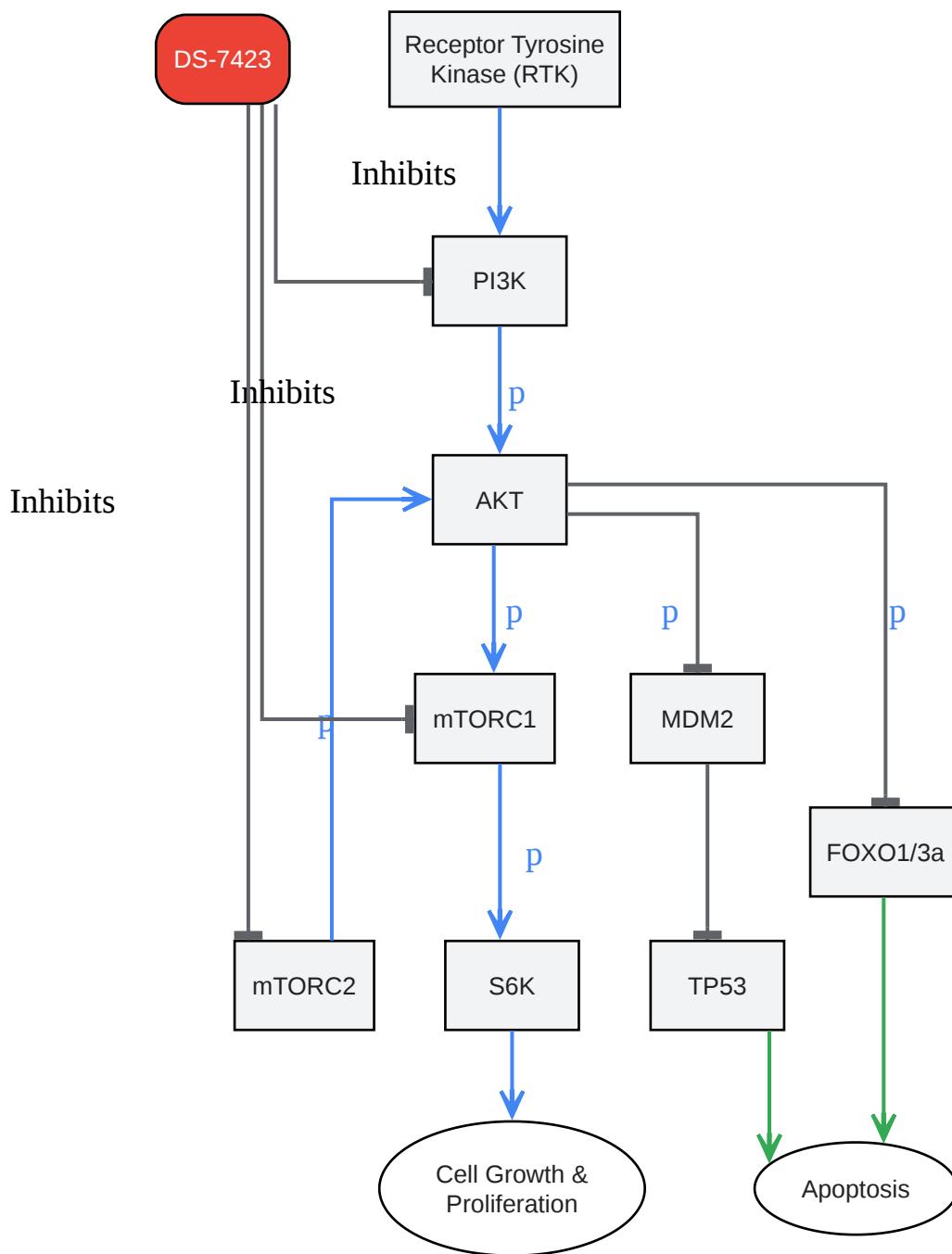
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Figure 1: DS-7423 Signaling Pathway Inhibition.

Quantitative Data Summary

The anti-tumor activity of **DS-7423** has been quantified through various in vitro and in vivo assays. The data are summarized in the tables below for ease of comparison.

In Vitro Enzymatic and Cellular Potency

DS-7423 demonstrates potent inhibition of PI3K α and mTOR, with selectivity over other PI3K isoforms. This translates to potent anti-proliferative effects in cancer cell lines.

Target/Assay	IC50 (nM)	Cell Lines	Notes
Enzymatic Inhibition			
PI3K α	15.6	N/A	[1] [2] [4] [6]
PI3K β	1,143	N/A	[1] [2] [4] [6]
PI3K γ	249	N/A	[1] [2] [4] [6]
PI3K δ	262	N/A	[1] [2] [4] [6]
mTOR	34.9	N/A	[1] [2] [5]
Cellular Proliferation			
Anti-Proliferation	20 - 75	9 OCCA Lines	IC50 values were <75 nM in all tested lines. [1] [2]

Table 1: In Vitro Potency of **DS-7423**.

In Vitro Apoptosis Induction in OCCA Cell Lines

DS-7423 induces apoptosis, particularly in TP53 wild-type cancer cells. The effect is dose-dependent.

Cell Line Type	DS-7423 Conc. (nM)	Apoptotic Cells (%)
TP53 wild-type (n=5)	156	4 - 12
2,500	10 - 16	
TP53 mutant (n=3)	156 or 2,500	< 5

Table 2: Apoptosis Induction in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines.[\[1\]](#)[\[2\]](#)

In Vivo Anti-Tumor Efficacy

DS-7423 demonstrates significant, dose-dependent tumor growth inhibition in multiple xenograft models when administered orally.

Cancer Type	Xenograft Model	Treatment	Key Outcomes
Ovarian Cancer	TOV-21G, RMG-I	Daily oral dosing	Significant, dose-dependent tumor growth suppression. No significant body weight loss observed. [1] [2]
Prostate Cancer	CWR22	3 mg/kg, oral, daily	Reduced in vivo tumor growth. [7]
Glioma	U87, GSC11 (Orthotopic)	6 mg/kg, oral	Significantly reduced tumor growth and prolonged median survival (47 to 61 days in GSC11 model).

Table 3: Summary of In Vivo Efficacy of **DS-7423**.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Cell Proliferation Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **DS-7423** on cancer cell growth.
- Method: Ovarian clear cell adenocarcinoma (OCCA) cell lines were seeded in 96-well plates and exposed to a range of concentrations of **DS-7423** for a specified duration. Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT assay).

- Data Analysis: Dose-response curves were generated, and IC₅₀ values were calculated as the drug concentration that caused a 50% reduction in cell growth compared to vehicle-treated controls.

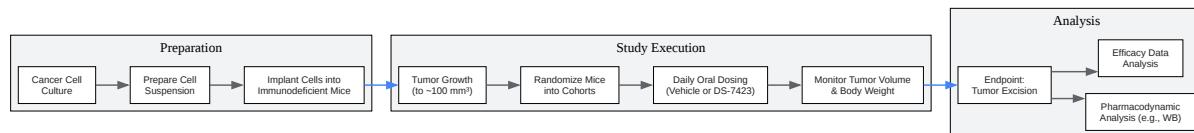
Western Blot Analysis

- Objective: To assess the effect of **DS-7423** on the PI3K/mTOR signaling pathway.
- Protocol:
 - Cell Lysis: OCCA cells or xenograft tumor tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Protein concentration was determined using a BCA assay.
 - Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT (Thr308, Ser473) and S6 (Ser235/236, Ser240/244).
 - Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **DS-7423** in a living organism.
- General Workflow:
 - Cell Implantation: Athymic nude mice (e.g., BALB/c nu/nu) were subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10⁶ CWR22 cells in Matrigel for prostate cancer models) or implanted with tumor fragments (e.g., RMG-I for ovarian cancer models).[7]
 - Tumor Growth: Tumors were allowed to establish to a predetermined volume (e.g., ~100 mm³).

- Treatment: Mice were randomized into vehicle control and treatment groups. **DS-7423** was administered orally, typically on a daily schedule.
- Monitoring: Tumor volume and mouse body weight were measured regularly.
- Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting).



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Figure 2: General Workflow for In Vivo Xenograft Efficacy Studies.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

- Objective: To quantify the effects of **DS-7423** on apoptosis and cell cycle distribution.
- Apoptosis Protocol:
 - Cells were treated with **DS-7423** (e.g., 156 nM or 2,500 nM).[\[1\]](#)
 - Cells were harvested and washed with PBS.
 - Double staining was performed using an Annexin-V FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
 - Samples were analyzed on a flow cytometer to determine the percentage of early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and viable cells.

- Cell Cycle Protocol:
 - Following treatment, cells were harvested and fixed in ethanol.
 - Cells were treated with RNase A and stained with Propidium Iodide (PI).
 - DNA content was analyzed by flow cytometry to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. A decrease in the S-phase population and an increase in the sub-G1 fraction were observed.[1][5]

Preclinical Safety and Tolerability

While detailed IND-enabling toxicology reports are not publicly available, *in vivo* efficacy studies provide initial insights into the safety profile of **DS-7423**. In a mouse xenograft model of ovarian cancer, daily oral administration of **DS-7423** at doses sufficient for significant tumor suppression resulted in no significant adverse effects, including no notable loss of body weight. [1][2] This suggests a favorable therapeutic window in preclinical models.

Conclusion

The preclinical data for **DS-7423** strongly support its mechanism as a dual PI3K/mTOR inhibitor with potent anti-proliferative and pro-apoptotic activity across a range of cancer models. The compound has demonstrated significant *in vivo* anti-tumor efficacy with good tolerability in animal models. These findings provide a solid rationale for the ongoing clinical investigation of **DS-7423** as a promising molecularly targeted therapy for patients with advanced solid tumors.

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